N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3,4-dimethoxybenzenesulfonamide
Overview
Description
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3,4-dimethoxybenzenesulfonamide, also known as DIDS, is a chemical compound that has been extensively studied in the field of biochemistry and physiology. DIDS is a sulfonamide derivative that has been shown to have a wide range of biological effects, including the inhibition of chloride channels and the modulation of ion transport in cells.
Scientific Research Applications
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3,4-dimethoxybenzenesulfonamide has been extensively used in scientific research for its ability to modulate ion transport in cells. Specifically, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3,4-dimethoxybenzenesulfonamide has been shown to inhibit chloride channels and to modulate the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3,4-dimethoxybenzenesulfonamide has also been shown to inhibit the activity of the anion exchanger in red blood cells. These effects make N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3,4-dimethoxybenzenesulfonamide a valuable tool for studying the physiology of ion transport in cells.
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3,4-dimethoxybenzenesulfonamide is complex and not fully understood. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3,4-dimethoxybenzenesulfonamide has been shown to interact with a variety of ion channels and transporters, including chloride channels, CFTR, and the anion exchanger. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3,4-dimethoxybenzenesulfonamide has been shown to bind to specific amino acid residues in these proteins, leading to changes in their activity. The exact mechanism by which N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3,4-dimethoxybenzenesulfonamide modulates ion transport in cells is still an area of active research.
Biochemical and Physiological Effects:
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3,4-dimethoxybenzenesulfonamide has a wide range of biochemical and physiological effects. In addition to its effects on ion transport, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3,4-dimethoxybenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase and to modulate the activity of the Na+/K+ ATPase. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3,4-dimethoxybenzenesulfonamide has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells. These effects make N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3,4-dimethoxybenzenesulfonamide a valuable tool for studying a wide range of physiological processes.
Advantages and Limitations for Lab Experiments
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3,4-dimethoxybenzenesulfonamide has several advantages as a tool for scientific research. It is a well-established compound with a known synthesis method, making it readily available to researchers. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3,4-dimethoxybenzenesulfonamide has a wide range of biological effects, making it useful for studying a variety of physiological processes. However, there are also limitations to using N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3,4-dimethoxybenzenesulfonamide in lab experiments. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3,4-dimethoxybenzenesulfonamide has been shown to have off-target effects on some ion channels and transporters, which can complicate data interpretation. Additionally, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3,4-dimethoxybenzenesulfonamide has been shown to be toxic at high concentrations, which can limit its use in some experiments.
Future Directions
There are several future directions for research on N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3,4-dimethoxybenzenesulfonamide. One area of active research is the development of more selective inhibitors of ion channels and transporters. This would allow researchers to study the function of specific channels and transporters without the confounding effects of off-target inhibition. Another area of research is the development of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3,4-dimethoxybenzenesulfonamide derivatives with improved pharmacokinetic properties. This would allow for more effective use of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3,4-dimethoxybenzenesulfonamide in vivo. Finally, there is ongoing research into the role of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3,4-dimethoxybenzenesulfonamide in cancer therapy, with some promising results in preclinical studies.
properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6S2/c1-18-11-4-3-10(7-12(11)19-2)21(16,17)13-9-5-6-20(14,15)8-9/h3-7,9,13H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWNPOCJMHLOSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CS(=O)(=O)C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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